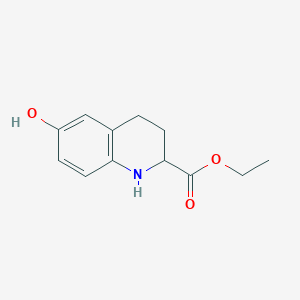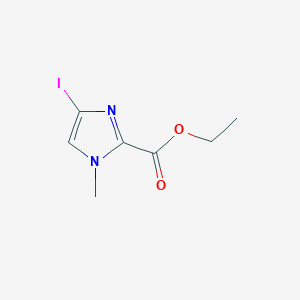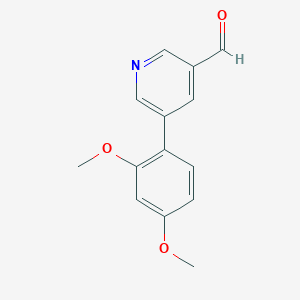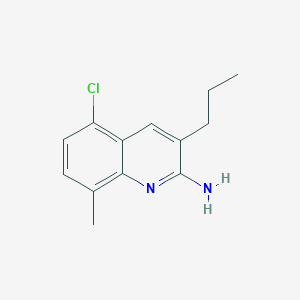
5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a nitro group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst such as manganese under an inert atmosphere . Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and catalytic hydrogenation processes are likely to be employed for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Naphthyridine derivatives.
Reduction: Amino-naphthyridine.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of ligands and catalysts .
Biology: The compound exhibits potential antibacterial activity and is being studied for its ability to inhibit bacterial enzymes .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for bacterial infections due to its inhibitory effects on bacterial enzymes .
Industry: In the materials science field, derivatives of this compound are investigated for their use in light-emitting diodes and dye-sensitized solar cells .
Mecanismo De Acción
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with bacterial enzymes, particularly FabI, an enoyl-acyl carrier protein reductase. By inhibiting this enzyme, the compound disrupts bacterial fatty acid synthesis, leading to antibacterial effects .
Comparación Con Compuestos Similares
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,8-Naphthyridine
- 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
Comparison: While 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine shares structural similarities with other naphthyridines, its unique nitro group at position 5 imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing antibacterial agents .
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
5-nitro-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-5-10-8-6(7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) |
Clave InChI |
RVCYTNKGWIMTEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CN=C2NC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)









